molecular formula C14H16ClN3O2 B15363145 Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate

Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate

Cat. No.: B15363145
M. Wt: 293.75 g/mol
InChI Key: PBEVZRGCNZPKHH-UHFFFAOYSA-N
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Description

This compound features a 1,6-naphthyridine core, a bicyclic aromatic heterocycle, substituted at the 2-position with chlorine and at the 7-position with a methyl-linked tert-butyl carbamate group. The tert-butyl carbamate acts as a protective group for amines, enhancing solubility and stability during synthetic processes . The 1,6-naphthyridine scaffold is prevalent in medicinal chemistry due to its rigid planar structure, which facilitates interactions with biological targets such as kinases .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

tert-butyl N-[(2-chloro-1,6-naphthyridin-7-yl)methyl]carbamate

InChI

InChI=1S/C14H16ClN3O2/c1-14(2,3)20-13(19)17-8-10-6-11-9(7-16-10)4-5-12(15)18-11/h4-7H,8H2,1-3H3,(H,17,19)

InChI Key

PBEVZRGCNZPKHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=CC(=N2)Cl)C=N1

Origin of Product

United States

Biological Activity

Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate, with the CAS number 2677885-96-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H16ClN3O2
  • Molecular Weight : 293.75 g/mol
  • IUPAC Name : tert-butyl ((2-chloro-1,6-naphthyridin-7-yl)methyl)carbamate
  • Purity : Typically around 95% to 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function as a GABA receptor ligand , which may influence neurotransmission and exhibit anxiolytic effects. Similar compounds have shown promise in modulating GABAergic activity, potentially providing therapeutic benefits in anxiety and related disorders .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of similar electrophilic compounds through the activation of the Keap1/Nrf2 pathway. This pathway is crucial in cellular defense against oxidative stress. This compound may exert similar effects by promoting the expression of phase II detoxifying enzymes, thereby protecting neuronal cells from oxidative damage .

Case Studies

Case Study 1: GABA Modulation

In a study examining the effects of GABA receptor ligands on anxiety-related behaviors in animal models, compounds structurally related to this compound showed significant reductions in anxiety-like behaviors when administered at specific doses. These findings suggest that further investigation into this compound's GABAergic activity could yield promising results for anxiety treatment.

Case Study 2: Antimicrobial Efficacy

A comparative study on various naphthyridine derivatives demonstrated that certain structural modifications enhanced antimicrobial potency against resistant bacterial strains. While direct testing on this compound is needed, the trends observed may provide insights into its potential applications in antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectionActivation of Keap1/Nrf2 pathway
GABAergic modulationReduction in anxiety-like behavior

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity is influenced by its structural features:

Functional Group Reactivity Characteristics
Chloro substituent Susceptible to nucleophilic aromatic substitution due to electron-withdrawing effects .
Carbamate group Hydrolyzes under acidic/basic conditions to yield amines; undergoes transesterification with alcohols .
Naphthyridine core Prone to electrophilic substitution at positions 2 and 7; participates in π-π stacking interactions .

Structural Analog Comparison

A comparison of structurally related compounds highlights differences in reactivity:

Compound Structure Key Reactivity Differences
Target compound Chloro-naphthyridine + tert-butyl carbamateEnhanced stability due to steric hindrance from tert-butyl group; chloro group directs substitution .
2-Chloroquinoline ChloroquinolineLacks carbamate functionality; more reactive toward electrophilic substitution .
1,6-Naphthyridine Unsubstituted naphthyridineLess reactive due to absence of electron-withdrawing groups .
Carbamate derivatives Generic carbamate structuresBroader reactivity but lower selectivity in biological systems .

Stability and Handling Considerations

The compound’s stability is influenced by:

  • Hydrolysis : Carbamate hydrolysis under acidic/basic conditions yields amines, necessitating controlled storage .

  • Photostability : Naphthyridine cores are generally stable under ambient conditions but require protection from UV light during synthesis .

Comparison with Similar Compounds

Core Heterocycle Variations

A. Cyclopentane/Cyclopentyl Derivatives

  • Examples :
    • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
    • tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8) .
  • Key Differences: Core Structure: Cyclopentane (saturated 5-membered ring) vs. 1,6-naphthyridine (unsaturated bicyclic ring). Substituents: Hydroxy groups on cyclopentane vs. chloro and carbamate on naphthyridine.

B. Piperidine Derivatives

  • Examples :
    • tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
    • tert-butyl N-(4-methylpiperidin-4-yl)carbamate .
  • Key Differences :
    • Core Structure : Piperidine (6-membered saturated ring) vs. naphthyridine.
    • Substituents : Hydroxy or methyl groups on piperidine vs. chloro and carbamate on naphthyridine.
    • Implications : Piperidine derivatives offer conformational flexibility, which may aid in binding to globular protein pockets. However, the naphthyridine’s rigidity could enhance target selectivity .

1,6-Naphthyridine Analogues

A. Substituent Variations on the Naphthyridine Core

  • Examples :
    • tert-butyl (3-(4-fluoro-5-(3-(3-fluoro-3-methylbutyl)ureido)-2-methylphenyl)-2-methyl-1,6-naphthyridin-7-yl)carbamate (Preparation 195, ) .
    • Target compound: 2-chloro, 7-(methyl-carbamate) substitution.
  • Key Differences :
    • Substituents : Fluoro, methyl, and ureido groups in analogues vs. chloro and methyl-carbamate in the target.
    • Implications :
  • Electron Effects : Chloro (electron-withdrawing) may reduce electron density at the naphthyridine core compared to methyl or fluoro (mild electron-withdrawing), influencing reactivity in cross-coupling reactions .

B. Carbamate Attachment

  • Direct vs. Methylene-Linked Carbamate :
    • Preparation 195 () attaches carbamate directly to the naphthyridine nitrogen, while the target compound uses a methylene linker (-CH2-).
    • Implications : The methylene spacer in the target compound adds flexibility, possibly improving binding to deep protein pockets but reducing conformational rigidity .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Key Properties/Implications References
Target Compound 1,6-Naphthyridine 2-Cl, 7-(CH2-NHBoc) High rigidity, moderate lipophilicity
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-OH (cis) High polarity, poor membrane permeability
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine 4-OH, 3-NHBoc Flexibility, potential for H-bonding
Preparation 195 Derivative 1,6-Naphthyridine 2-Me, 4-F, 5-ureido Lower lipophilicity, diverse interactions

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